molecular formula C15H17BrN2O3S2 B14612642 Benzylthiourea;2-bromo-5-methylbenzenesulfonic acid CAS No. 56919-25-6

Benzylthiourea;2-bromo-5-methylbenzenesulfonic acid

Cat. No.: B14612642
CAS No.: 56919-25-6
M. Wt: 417.3 g/mol
InChI Key: IPYNUUQXPJBKBB-UHFFFAOYSA-N
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Description

Benzylthiourea;2-bromo-5-methylbenzenesulfonic acid is a compound that combines the properties of benzylthiourea and 2-bromo-5-methylbenzenesulfonic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzylthiourea typically involves the reaction of benzylamine with thiourea under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or water, and the product is usually purified by recrystallization.

For 2-bromo-5-methylbenzenesulfonic acid, the synthesis involves the bromination of 5-methylbenzenesulfonic acid using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of these compounds follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzylthiourea can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: It can be reduced to form thiols or amines.

    Substitution: Both benzylthiourea and 2-bromo-5-methylbenzenesulfonic acid can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzylthiourea;2-bromo-5-methylbenzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as intermediates in organic synthesis and as reagents in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of benzylthiourea involves its interaction with thiol groups in proteins and enzymes, leading to inhibition or modification of their activity. 2-bromo-5-methylbenzenesulfonic acid acts as a sulfonating agent, introducing sulfonic acid groups into organic molecules, which can alter their chemical and physical properties.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: Similar to benzylthiourea but lacks the benzyl group.

    5-methylbenzenesulfonic acid: Similar to 2-bromo-5-methylbenzenesulfonic acid but lacks the bromine atom.

Uniqueness

Benzylthiourea;2-bromo-5-methylbenzenesulfonic acid is unique due to the combination of properties from both benzylthiourea and 2-bromo-5-methylbenzenesulfonic acid. This combination allows for a broader range of chemical reactions and applications compared to the individual compounds.

Properties

CAS No.

56919-25-6

Molecular Formula

C15H17BrN2O3S2

Molecular Weight

417.3 g/mol

IUPAC Name

benzylthiourea;2-bromo-5-methylbenzenesulfonic acid

InChI

InChI=1S/C8H10N2S.C7H7BrO3S/c9-8(11)10-6-7-4-2-1-3-5-7;1-5-2-3-6(8)7(4-5)12(9,10)11/h1-5H,6H2,(H3,9,10,11);2-4H,1H3,(H,9,10,11)

InChI Key

IPYNUUQXPJBKBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)S(=O)(=O)O.C1=CC=C(C=C1)CNC(=S)N

Origin of Product

United States

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